![molecular formula C17H18ClN3OS B5884887 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)
1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine, also known as TAPI-1, is a small molecule inhibitor of the TACE (tumor necrosis factor-α-converting enzyme) enzyme. TACE is a membrane-bound metalloprotease that plays a crucial role in the processing and release of several proinflammatory cytokines, including TNF-α. TACE inhibitors have been investigated as potential therapeutic agents for several inflammatory diseases, including rheumatoid arthritis, psoriasis, and Crohn's disease.
Mecanismo De Acción
1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine binds to the active site of TACE and inhibits its enzymatic activity. This prevents the processing and release of several proinflammatory cytokines, including TNF-α. Inhibition of TACE activity has been shown to reduce inflammation and tissue damage in several inflammatory diseases.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been shown to reduce the production of several proinflammatory cytokines, including TNF-α and IL-6. This leads to a reduction in inflammation and tissue damage in several inflammatory diseases. 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has also been shown to reduce joint inflammation and bone destruction in a mouse model of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine is its specificity for TACE inhibition. This allows for targeted inhibition of TACE activity without affecting other metalloproteases. However, 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has a relatively short half-life, which limits its efficacy in vivo. Additionally, TACE inhibition may have unintended consequences, as TACE plays a crucial role in the shedding of several cell surface receptors, including TNF-α receptors.
Direcciones Futuras
Future research on 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine could focus on improving its pharmacokinetic properties to increase its efficacy in vivo. Additionally, further studies could investigate the potential of 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine as a therapeutic agent for other inflammatory diseases, such as psoriasis and Crohn's disease. Finally, research could investigate the potential of TACE inhibition as a therapeutic strategy for cancer, as TACE has been shown to play a role in tumor growth and metastasis.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-pyridinethiol to form 4-chloro-N-(2-pyridinyl)benzenesulfonamide. This compound is then reacted with acetic anhydride to form 4-chloro-N-(2-pyridinyl)acetamide. The final step involves the reaction of 4-chloro-N-(2-pyridinyl)acetamide with piperazine and triethylamine to form 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been extensively studied for its potential therapeutic applications in several inflammatory diseases. In a study published in the Journal of Immunology, 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine was shown to inhibit the production of TNF-α and IL-6 in lipopolysaccharide-stimulated human monocytes. Another study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated the efficacy of 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine in reducing joint inflammation and bone destruction in a mouse model of rheumatoid arthritis.
Propiedades
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-14-4-6-15(7-5-14)20-9-11-21(12-10-20)17(22)13-23-16-3-1-2-8-19-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUAIMGIUFIBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)
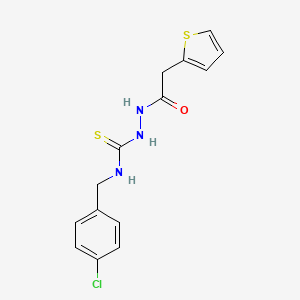
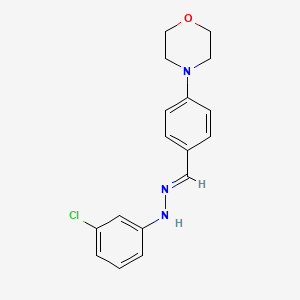
![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5884826.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B5884841.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5884849.png)
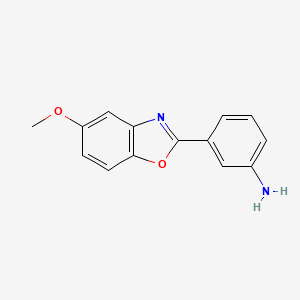
![N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)
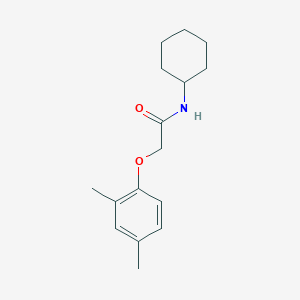
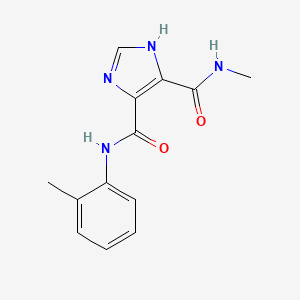
![2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5884891.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5884898.png)

